Flesinoxan

Description

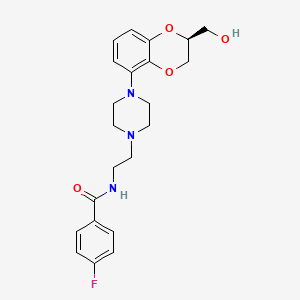

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-[2-[4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20/h1-7,18,27H,8-15H2,(H,24,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSDRDDQELAVKP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@H](CO4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98206-10-1 | |

| Record name | Flesinoxan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLESINOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V574S89E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flesinoxan's Mechanism of Action on 5-HT1A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Flesinoxan is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor, a key player in the modulation of mood, anxiety, and cognition. This technical guide provides a comprehensive overview of this compound's mechanism of action at the molecular and cellular levels, detailing its binding affinity, functional activity, and downstream signaling pathways. The information presented is curated from various scientific studies to support researchers and professionals in the field of drug development.

Core Concepts: Binding Affinity and Functional Profile

This compound exhibits a high affinity for the 5-HT1A receptor, with reported pKi values of approximately 8.91, translating to a Ki in the low nanomolar range.[1] This high affinity underscores its potency as a ligand for this receptor subtype.

A critical aspect of this compound's pharmacology is its differential intrinsic activity at presynaptic versus postsynaptic 5-HT1A receptors. It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on the soma and dendrites of serotonin neurons in the raphe nuclei.[2][3] In contrast, it behaves as a partial agonist at postsynaptic 5-HT1A receptors, which are widely distributed in various brain regions, including the hippocampus, cortex, and amygdala.[2] This dual activity profile is central to its overall physiological effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the 5-HT1A receptor.

Table 1: Binding Affinity of this compound for the 5-HT1A Receptor

| Parameter | Value | Species | Tissue/System | Radioligand | Reference |

| pKi | 8.91 | Rat | Brain | Not Specified | [1] |

| Ki | ~1.23 nM | Not Specified | Not Specified | Not Specified | Calculated from pKi |

| Affinity | High | Rat | Frontal Cortex | [3H]-8-OH-DPAT |

Table 2: Functional Activity of this compound at 5-HT1A Receptors

| Assay | Effect | Potency (EC50/IC50) | Intrinsic Activity | System | Reference |

| Adenylyl Cyclase Inhibition | Inhibition of forskolin-stimulated cAMP accumulation | Not explicitly quantified in reviewed sources | Full Agonist | HeLa cells expressing human 5-HT1A receptors | |

| GIRK Channel Activation | Activation of inwardly rectifying potassium currents | Not explicitly quantified in reviewed sources | Full/Partial Agonist | Neurons | |

| Electrophysiology (Presynaptic) | Suppression of dorsal raphe 5-HT neuron firing | Not explicitly quantified in reviewed sources | Full Agonist | Rat Brain (in vivo) | |

| Electrophysiology (Postsynaptic) | Suppression of CA3 pyramidal neuron firing | Not explicitly quantified in reviewed sources | Partial Agonist | Rat Brain (in vivo) |

Downstream Signaling Pathways

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gαi/o).

Inhibition of Adenylyl Cyclase

Upon binding of this compound to the 5-HT1A receptor, the Gαi subunit of the associated G-protein is activated. This activation leads to the inhibition of the enzyme adenylyl cyclase. Adenylyl cyclase is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors.

Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels

In addition to inhibiting adenylyl cyclase, the activation of the Gαi/o-protein by this compound leads to the dissociation of the Gβγ subunit complex. This Gβγ dimer directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. The opening of these channels allows for the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in an overall inhibitory effect on neuronal activity.

Figure 2: this compound-mediated activation of GIRK channels.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the interaction of this compound with 5-HT1A receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor. A common method is a competition binding assay using a radiolabeled antagonist, such as [3H]-8-OH-DPAT.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat frontal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]-8-OH-DPAT) and varying concentrations of unlabeled this compound.

-

Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a radioligand binding assay.

Adenylyl Cyclase Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, typically by quantifying the reduction in forskolin-stimulated cAMP production.

-

Cell Culture and Treatment:

-

Use cells expressing 5-HT1A receptors (e.g., HeLa cells).

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular contents.

-

Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound.

-

Determine the IC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

-

GIRK Channel Electrophysiology (Whole-Cell Patch-Clamp)

Whole-cell patch-clamp recording is used to directly measure the activation of GIRK channels by this compound in individual neurons.

-

Slice Preparation/Cell Culture:

-

Prepare acute brain slices containing neurons of interest (e.g., from the dorsal raphe nucleus or hippocampus) or use cultured neurons expressing 5-HT1A receptors.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Voltage-clamp the neuron at a holding potential that allows for the measurement of inwardly rectifying K+ currents (e.g., -60 mV).

-

Bath-apply this compound at various concentrations.

-

Record the change in the holding current. An outward current (or a decrease in the inward current required to hold the cell at the set potential) indicates the opening of K+ channels and subsequent hyperpolarization.

-

-

Data Analysis:

-

Measure the amplitude of the this compound-induced current at each concentration.

-

Construct a concentration-response curve and determine the EC50 value, the concentration of this compound that elicits 50% of the maximal current response.

-

Figure 4: Workflow for whole-cell patch-clamp recording of GIRK channels.

Therapeutic Implications: Anxiolytic and Antidepressant Effects

The distinct actions of this compound at presynaptic and postsynaptic 5-HT1A receptors are thought to underlie its anxiolytic and antidepressant properties.

-

Anxiolytic Effects: The activation of postsynaptic 5-HT1A receptors in limbic brain regions such as the amygdala and hippocampus is believed to contribute to the anxiolytic effects of this compound. This activation leads to a dampening of neuronal excitability in these areas, which are critically involved in the processing of fear and anxiety.

-

Antidepressant Effects: The antidepressant effects of this compound are more complex and are thought to involve neuroadaptive changes following chronic administration. Initial activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin release. However, with chronic treatment, these autoreceptors can become desensitized. This desensitization may lead to a restoration or even an enhancement of serotonergic neurotransmission in key brain circuits, contributing to the therapeutic antidepressant effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of 5-hydroxytryptamine1A properties of this compound: in vivo electrophysiology and hypothermia study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Flesinoxan: A Technical Guide to a Selective Serotonin 1A Receptor Agonist

Introduction

Flesinoxan is a potent and selective 5-HT1A receptor partial/near-full agonist belonging to the phenylpiperazine chemical class.[1] Initially investigated as a potential antihypertensive agent, its significant antidepressant and anxiolytic properties were later discovered in preclinical studies.[1] This led to its evaluation in human pilot studies for major depressive disorder, where it demonstrated considerable efficacy and good tolerability.[1][2] Despite these promising findings, the clinical development of this compound was discontinued due to internal corporate decisions.[1] Nevertheless, this compound remains a valuable tool in neuroscience research for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. This guide provides an in-depth technical overview of this compound, focusing on its chemical properties, pharmacology, associated signaling pathways, and key experimental methodologies.

Chemical and Physical Properties

This compound is chemically designated as 4-fluoro-N-(2-{4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl}ethyl)benzamide. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C22H26FN3O4 | |

| Molar Mass | 415.465 g·mol−1 | |

| CAS Number | 98206-10-1 | |

| PubChem CID | 57347 | |

| SMILES | C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O--INVALID-LINK--CO | |

| InChI Key | NYSDRDDQELAVKP-SFHVURJKSA-N |

Pharmacology

Mechanism of Action

This compound exerts its effects by acting as a high-affinity agonist at serotonin 1A (5-HT1A) receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating serotonergic neurotransmission. 5-HT1A receptors are found in two main locations in the brain:

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these autoreceptors by agonists like this compound inhibits the firing of serotonergic neurons, thereby reducing the synthesis and release of serotonin.

-

Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and limbic areas. Activation of these receptors mediates the direct postsynaptic effects of serotonin and its agonists.

The antidepressant and anxiolytic effects of 5-HT1A agonists are thought to be mediated by the desensitization of presynaptic autoreceptors following chronic administration, leading to a restoration of serotonergic neurotransmission, coupled with the continued activation of postsynaptic heteroreceptors.

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the 5-HT1A receptor over other receptor types, including other serotonin receptor subtypes and dopaminergic and adrenergic receptors.

| Receptor/Binding Site | pKi | Ki (nM) | Reference |

| 5-HT1A | 8.91 | ~1.23 | |

| D2 Dopaminergic | < 6 | > 1000 | |

| Alpha-1-Adrenergic | < 6 | > 1000 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Pharmacokinetics and Pharmacodynamics

In rats, the pharmacokinetics of this compound can be described by a three-compartment model following intravenous administration. Pharmacodynamic studies in both animals and humans have demonstrated that this compound induces a dose-dependent hypothermic response and modulates the secretion of several hormones, including increases in cortisol, ACTH, growth hormone, and prolactin. These physiological responses are considered reliable markers of 5-HT1A receptor engagement in vivo.

Signaling Pathways

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins, specifically Gαi and Gαo.

-

G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of GDP from the Gα subunit and the binding of GTP. This causes the dissociation of the Gα-GTP and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA).

-

Ion Channel Modulation: The Gβγ subunit directly interacts with and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Additionally, G-protein activation can inhibit voltage-gated calcium channels, further reducing neuronal firing.

-

Other Pathways: Beyond the classical pathway, 5-HT1A receptor activation has also been linked to the modulation of other signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in processes like neurogenesis and neuronal plasticity.

References

Flesinoxan: A Deep Dive into its 5-HT1A Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Flesinoxan is a potent and highly selective serotonin 5-HT1A receptor agonist. This technical guide provides an in-depth analysis of its binding characteristics, the experimental methods used to determine them, and the relevant signaling pathways. All quantitative data are presented in structured tables for clear comparison, and key experimental and signaling workflows are visualized using diagrams.

Executive Summary

This compound exhibits a high affinity for the human 5-HT1A receptor, with a reported Ki value of 0.6 nM.[1] Its selectivity for the 5-HT1A receptor is a defining characteristic, showing significantly lower affinity for other neurotransmitter receptors, including dopamine D2 and various adrenergic subtypes. This high selectivity minimizes off-target effects, making this compound a valuable tool in neuroscience research and a candidate for therapeutic applications targeting the 5-HT1A receptor.

Data Presentation: Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. It is typically expressed as the inhibition constant (Ki), with lower values denoting higher affinity.

This compound Binding Affinity Profile

| Receptor | Species | Ligand | Ki (nM) | Reference |

| 5-HT1A | Human | [3H]-cAMP | 0.6 | [1] |

This compound Receptor Selectivity Profile

Experimental Protocols: Determining Binding Affinity

The gold-standard method for determining the binding affinity of a compound like this compound is the radioligand binding assay. This technique measures the displacement of a radioactively labeled ligand from a receptor by the test compound.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive inhibition radioligand binding assay to determine the Ki of this compound for the 5-HT1A receptor.

1. Materials:

- Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist)

- Test Compound: this compound

- Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand

- Membrane Preparation: Homogenates from cells expressing the human 5-HT1A receptor or from brain tissue rich in these receptors (e.g., hippocampus or cortex).

- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

- Wash Buffer: Cold assay buffer

- Glass Fiber Filters

- Scintillation Cocktail

- Liquid Scintillation Counter

2. Procedure:

- Membrane Preparation:

- Homogenize the cell pellets or brain tissue in ice-cold assay buffer.

- Centrifuge the homogenate at low speed to remove large debris.

- Centrifuge the supernatant at high speed to pellet the membranes.

- Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration.

- Assay Setup (in 96-well plates):

- Total Binding: Add assay buffer, a fixed concentration of [³H]-8-OH-DPAT, and the membrane preparation.

- Non-specific Binding: Add assay buffer, [³H]-8-OH-DPAT, the membrane preparation, and a high concentration of the non-specific binding control.

- Competitive Binding: Add a range of concentrations of this compound, [³H]-8-OH-DPAT, and the membrane preparation.

- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

- Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: 5-HT1A Receptor

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Signaling Pathways: Adrenergic Receptors

Caption: Overview of major adrenergic receptor signaling pathways.

References

- 1. 15277 [pdspdb.unc.edu]

- 2. 5-HT1A-versus D2-receptor selectivity of this compound and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrenoceptors and dopamine receptors are not involved in the discriminative stimulus effect of the 5-HT1A receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemistry and Activity of Flesinoxan Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan, a phenylpiperazine derivative, is a potent and selective serotonin 5-HT1A receptor agonist that has been extensively studied for its anxiolytic and antidepressant properties. As a chiral molecule, this compound exists as two enantiomers, (R)-flesinoxan and (S)-flesinoxan. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the distinct binding affinities and functional activities of the (R) and (S)-enantiomers of this compound at the 5-HT1A receptor, supported by detailed experimental methodologies and visual representations of key concepts. The (R)-enantiomer is generally considered the more potent 5-HT1A agonist. In animal studies, the discriminative stimulus effects of this compound have been shown to correlate well with the binding affinities of its enantiomers to the 5-HT1A receptor.

Binding Affinity of this compound Enantiomers at the 5-HT1A Receptor

The affinity of a ligand for its receptor is a critical determinant of its potency. Radioligand binding assays are the gold standard for quantifying this interaction. These assays measure the ability of a test compound (in this case, the this compound enantiomers) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The resulting data is used to calculate the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Enantiomer | Receptor | Radioligand | Preparation | Ki (nM) |

| (R)-flesinoxan | 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampal Membranes | Data Not Available |

| (S)-flesinoxan | 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampal Membranes | Data Not Available |

| Racemic this compound | 5-HT1A | Not Specified | Not Specified | pKi = 8.91 |

Note: Specific Ki values for the individual enantiomers of this compound from publicly available literature are currently limited. The pKi value for racemic this compound corresponds to a Ki of approximately 1.23 nM.

Functional Activity of this compound Enantiomers

Beyond binding to the receptor, the functional activity of a ligand describes its ability to elicit a biological response upon binding. For G-protein coupled receptors (GPCRs) like the 5-HT1A receptor, agonist-induced activation leads to a cascade of intracellular signaling events, beginning with the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. The GTPγS binding assay is a widely used functional assay that measures the potency (EC50) and efficacy (Emax) of an agonist by quantifying the amount of a non-hydrolyzable GTP analog, [35S]GTPγS, that binds to G-proteins upon receptor activation.

| Enantiomer | Assay | Parameter | Tissue/Cell Line | Value |

| (R)-flesinoxan | GTPγS Binding Assay | EC50 | Data Not Available | Data Not Available |

| (S)-flesinoxan | GTPγS Binding Assay | EC50 | Data Not Available | Data Not Available |

| (R)-flesinoxan | GTPγS Binding Assay | Emax | Data Not Available | Data Not Available |

| (S)-flesinoxan | GTPγS Binding Assay | Emax | Data Not Available | Data Not Available |

Experimental Protocols

Radioligand Binding Assay Protocol for 5-HT1A Receptor

This protocol outlines a general procedure for determining the binding affinity of this compound enantiomers for the 5-HT1A receptor.

1. Membrane Preparation:

-

Rat hippocampi are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of various concentrations of the this compound enantiomer or vehicle.

-

50 µL of the radioligand (e.g., [3H]-8-OH-DPAT) at a concentration close to its Kd.

-

150 µL of the membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

-

The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The filters are then dried, and scintillation fluid is added.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

-

The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Characterization of Flesinoxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan is a potent and selective serotonin 1A (5-HT1A) receptor agonist, belonging to the piperazine class of compounds. Its high affinity and functional activity at this receptor subtype have made it a valuable tool in neuroscience research and a candidate for the development of therapeutic agents targeting the serotonergic system. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its receptor binding profile, functional activity, and the underlying signaling pathways. The experimental protocols described herein are intended to serve as a comprehensive resource for researchers investigating this compound or similar compounds.

Data Presentation: Receptor Binding and Functional Activity

The in vitro pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT1A receptor. Quantitative data from various radioligand binding and functional assays are summarized below.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT1A | [3H]-8-OH-DPAT | Rat Frontal Cortex | 1.23 | [1] |

| D2 | [3H]-Spiperone | Rat Striatum | 316 | [1] |

Ki values represent the inhibitory constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | Guinea Pig Hippocampal Membranes | pEC50 | 7.8 | [2] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Signaling Pathways

This compound exerts its effects by acting as an agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase via inhibitory G-proteins (Gi/o).[3][4] Activation of the 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: this compound signaling pathway via the 5-HT1A receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methods used to determine the binding affinity of ligands for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at the 5-HT1A receptor using a competitive radioligand binding assay with [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT).

Materials:

-

Receptor Source: Rat frontal cortex membrane homogenates.

-

Radioligand: [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Non-specific Binding Control: 10 µM 5-HT.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.

-

Test Compound: this compound hydrochloride.

-

Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup:

-

Prepare serial dilutions of this compound.

-

In triplicate, combine in the following order in microcentrifuge tubes or a 96-well plate:

-

Assay buffer.

-

This compound dilution or vehicle (for total binding) or 10 µM 5-HT (for non-specific binding).

-

[3H]-8-OH-DPAT (final concentration ~0.5 nM).

-

Membrane preparation (50-100 µg of protein).

-

-

The final assay volume should be 250 µL.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. 5-HT1A-versus D2-receptor selectivity of this compound and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

Preclinical Profile of Flesinoxan: A Technical Guide to its Antidepressant Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flesinoxan, a selective and high-affinity 5-HT1A receptor agonist, has been the subject of significant preclinical investigation for its potential as an antidepressant agent. This technical guide provides a comprehensive overview of the pivotal preclinical studies that have elucidated the pharmacological, behavioral, and neurobiological effects of this compound relevant to its antidepressant-like activity. The data presented herein, summarized from a range of in vivo and in vitro studies, highlights the compound's mechanism of action and its effects in established animal models of depression. This document is intended to serve as a detailed resource for researchers and professionals in the field of antidepressant drug discovery and development.

Mechanism of Action: 5-HT1A Receptor Agonism

This compound exerts its pharmacological effects primarily through its potent and selective agonism at the serotonin 1A (5-HT1A) receptor. These receptors are key components of the serotonergic system, which is critically implicated in the pathophysiology of depression. 5-HT1A receptors are located both presynaptically on serotonin neurons in the dorsal raphe nucleus (somatodendritic autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.

Activation of presynaptic 5-HT1A autoreceptors by an agonist like this compound initially leads to a decrease in the firing rate of serotonin neurons and a reduction in serotonin release. However, chronic administration results in the desensitization of these autoreceptors. This desensitization is a key element of the therapeutic action of many antidepressants, as it is thought to lead to a restoration of normal serotonergic neurotransmission. Postsynaptically, this compound's agonism at 5-HT1A receptors is believed to directly mediate antidepressant and anxiolytic effects.

Signaling Pathway

Upon binding to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G-proteins (Gi/o).[1] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] Furthermore, activation of the 5-HT1A receptor leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal firing.[1] The 5-HT1A receptor can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.[1][2]

Preclinical Efficacy in Animal Models of Depression

This compound has demonstrated antidepressant-like effects in well-validated rodent models of depression, primarily the Forced Swim Test and the Olfactory Bulbectomized (OB) rat model.

Forced Swim Test (FST)

The FST is a widely used behavioral paradigm to screen for potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: The test typically involves a two-day protocol. On day one (pre-test), rats are placed in a cylinder (e.g., 40 cm high, 18 cm in diameter) filled with water (25°C) to a depth of 15 cm for 15 minutes. Twenty-four hours later (test session), the animals are placed back in the cylinder for 5 minutes. The duration of immobility during the test session is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

-

Drug Administration: this compound (1 and 3 mg/kg) or vehicle is administered subcutaneously (s.c.) prior to the test session.

Results:

Sub-acute administration of this compound at doses of 1 and 3 mg/kg s.c. has been shown to significantly reduce the immobility time in the forced swim test in both sham-operated and olfactory bulbectomized rats.

| Treatment Group | Dose (mg/kg, s.c.) | Outcome | Reference |

| Vehicle | - | Baseline Immobility | |

| This compound | 1 | Significant reduction in immobility time | |

| This compound | 3 | Significant reduction in immobility time |

Note: Specific quantitative data (mean ± SEM) for immobility times were not available in the reviewed literature.

Olfactory Bulbectomized (OB) Rat Model

Bilateral olfactory bulbectomy in rats leads to a range of behavioral, neurochemical, and neuroendocrine changes that are reminiscent of symptoms observed in human depression. A key behavioral characteristic of OB rats is hyperactivity in a novel environment, such as an open field. Chronic, but not acute, treatment with antidepressants is known to reverse this hyperactivity.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats undergo bilateral surgical removal of the olfactory bulbs under anesthesia. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs. A recovery period of at least two weeks is allowed post-surgery.

-

Open Field Test: The open field apparatus is typically a circular or square arena. The animal is placed in the center of the arena, and its locomotor activity (e.g., number of line crossings, distance traveled) is recorded for a specific duration (e.g., 5-10 minutes).

-

Drug Administration: this compound is administered chronically, for example, via osmotic minipumps, for a period of 14 days.

Results:

Chronic administration of this compound has been shown to attenuate the hyperactivity observed in OB rats in the open field test. The higher dose of 3 mg/kg was effective in significantly reducing the deficit in ambulation.

| Treatment Group | Dose (mg/kg/day) | Outcome in OB Rats | Reference |

| Sham + Vehicle | - | Normal ambulation | |

| OB + Vehicle | - | Increased ambulation (hyperactivity) | |

| OB + this compound | 1 | No significant effect on hyperactivity | |

| OB + this compound | 3 | Significant reduction in hyperactivity |

Note: Specific quantitative data (e.g., ambulation counts) were not available in the reviewed literature.

Neurobiological Effects

The antidepressant-like effects of this compound are underpinned by its modulatory actions on the serotonergic system, particularly on the firing activity of neurons in the dorsal raphe nucleus (DRN).

Electrophysiological Studies in the Dorsal Raphe Nucleus

The DRN is the principal source of serotonergic innervation to the forebrain. The firing rate of these neurons is a critical determinant of serotonin release in projection areas.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats.

-

In Vivo Electrophysiology: Single-unit extracellular recordings of presumed serotonergic neurons in the DRN are performed in anesthetized rats. The firing rate of these neurons is recorded before and after the administration of this compound.

-

Drug Administration: this compound is administered either acutely (intravenously) or chronically (via osmotic minipumps).

Results:

Acute administration of this compound leads to a dose-dependent suppression of the firing rate of DRN serotonin neurons. This is consistent with its agonist action at somatodendritic 5-HT1A autoreceptors.

Sustained administration of this compound reveals a time-dependent effect on DRN neuron firing:

-

Short-term (2 days): A significant decrease in the spontaneous firing activity of DRN 5-HT neurons is observed with doses of 2.5 and 5 mg/kg/day.

-

Intermediate-term (1 week): The firing rate remains decreased with a dose of 5 mg/kg/day.

-

Long-term (2 weeks): The firing rate returns to normal levels. This recovery is associated with a desensitization of the somatodendritic 5-HT1A autoreceptors.

| Treatment Duration | This compound Dose (mg/kg/day) | Effect on DRN 5-HT Neuron Firing Rate | Reference |

| 2 days | 2.5 and 5 | Decreased | |

| 1 week | 5 | Decreased | |

| 2 weeks | 5 | Returned to normal (autoreceptor desensitization) |

Note: Specific firing rates (spikes/sec) were not consistently reported in the reviewed literature.

Conclusion

The preclinical data for this compound strongly support its potential as an antidepressant. Its selective 5-HT1A receptor agonist activity translates into clear antidepressant-like effects in validated animal models. The observed desensitization of 5-HT1A autoreceptors following chronic administration is consistent with the mechanism of action of established antidepressant drugs. While the available quantitative data is limited in some of the reviewed literature, the qualitative and semi-quantitative findings consistently point towards a robust antidepressant profile. Further investigation to delineate the precise dose-response relationships and to gather more detailed quantitative data in these preclinical models would be valuable for the continued development of this compound and other 5-HT1A receptor agonists for the treatment of depression.

References

Flesinoxan: A Technical Guide on its Potential as an Anxiolytic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor, a key target in the neurobiology of anxiety and depression. This technical guide provides a comprehensive overview of this compound's pharmacological profile, preclinical efficacy, and clinical evaluation as a potential anxiolytic agent. While initial preclinical studies in rodent models of anxiety demonstrated promising anxiolytic-like effects, clinical trials in patients with panic disorder yielded disappointing results, with some studies reporting a worsening of symptoms. This document delves into the nuanced and sometimes contradictory findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to offer a thorough understanding of this compound's development and its complex role in modulating anxiety.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the continued development of novel therapeutic agents. The serotonergic system, particularly the 5-HT1A receptor, has been a focal point for anxiolytic drug discovery. This compound, a phenylpiperazine derivative, emerged as a highly selective and potent 5-HT1A receptor agonist. This guide synthesizes the available scientific literature to provide an in-depth technical resource for researchers and professionals in the field of drug development.

Mechanism of Action: 5-HT1A Receptor Agonism

This compound exerts its pharmacological effects primarily through its high-affinity binding to and activation of 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events.

Receptor Binding Affinity

This compound demonstrates high and selective affinity for the 5-HT1A receptor, with a pKi value of 8.91. Its affinity for other receptors, such as alpha-1-adrenergic, H1 histaminergic, and D2 dopaminergic receptors, is significantly lower, highlighting its selectivity.

| Receptor Subtype | pKi |

| 5-HT1A | 8.91 |

| Alpha-1 Adrenergic | < 6.0 |

| H1 Histaminergic | < 6.0 |

| D2 Dopaminergic | < 7.0 |

Signal Transduction Pathway

Activation of the 5-HT1A receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neuronal excitability.

Preclinical Evidence for Anxiolytic Potential

This compound has been evaluated in a variety of preclinical models of anxiety, with mixed results. While some studies demonstrate clear anxiolytic-like effects, others have reported anxiogenic or aversive responses, particularly at higher doses.

Elevated Plus-Maze

In the murine elevated plus-maze, a standard test for anxiolytic drug screening, this compound has shown dose-dependent effects. At lower doses (0.1-0.5 mg/kg), it has been observed to inhibit risk assessment behaviors, which is indicative of a reduction in anxiety[1][2]. Higher doses (1.0 mg/kg), while increasing open arm exploration, were also associated with behavioral suppression, suggesting a potential confounding sedative effect[1].

| Dose (mg/kg) | Key Findings in Elevated Plus-Maze | Reference |

| 0.1 - 0.5 | Inhibition of risk assessment behaviors (anxiolytic-like) | [1][2] |

| 1.0 | Increased open arm entries and time; reduced total arm entries and rearing |

Shock-Probe Burying Test

In the shock-probe burying paradigm in rats, this compound at doses of 1 and 3 mg/kg (s.c.) significantly reduced burying and freezing behavior, indicating clear anxiolytic properties.

| Dose (mg/kg, s.c.) | Effect on Burying and Freezing Behavior | Reference |

| 1 | Significant reduction | |

| 3 | Significant reduction |

Aversive/Anxiogenic Effects

Conversely, in a rat model of panic-like anxiety involving stimulation of the dorsolateral periaqueductal grey, this compound (1-10 mg/kg, i.p.) dose-dependently decreased the threshold for acute fear responses, an effect similar to the panic-precipitating agent yohimbine. This suggests a pro-aversive or anxiogenic-like effect in this specific paradigm.

| Dose (mg/kg, i.p.) | Effect on Aversion Threshold | Reference |

| 1 - 10 | Dose-dependent decrease (pro-aversive) |

Clinical Trials in Anxiety Disorders

The promising preclinical anxiolytic data for this compound did not translate into successful clinical outcomes for anxiety disorders, particularly panic disorder.

Studies in Panic Disorder

Two pilot studies in patients with panic disorder failed to demonstrate the efficacy of this compound. In the first study, a single-blind crossover trial, patients' conditions worsened during treatment with up to 2.4 mg/day of this compound, with anxiety being a frequently reported adverse event. The second study, a double-blind, placebo-controlled trial with doses of 0.6 or 1.2 mg/day, showed no treatment effects.

| Study Design | Dose | Outcome in Panic Disorder | Reference |

| Single-blind, crossover | Up to 2.4 mg/day | Worsening of symptoms; increased anxiety | |

| Double-blind, placebo-controlled | 0.6 or 1.2 mg/day | No significant treatment effect |

Pharmacokinetics

Preclinical Pharmacokinetics

In rats, the pharmacokinetics of this compound have been described using a three-compartment model following intravenous administration.

Human Pharmacokinetics

Detailed pharmacokinetic data for oral this compound in humans is limited in the publicly available literature. Intravenous administration of 7 and 14 µg/kg in healthy male volunteers elicited dose-related physiological responses, indicating systemic exposure and target engagement. Clinical studies in panic disorder utilized oral doses ranging from 0.6 to 2.4 mg per day.

Experimental Protocols

Elevated Plus-Maze

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animals: Typically mice or rats.

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes prior to testing.

-

This compound or vehicle is administered at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a set duration (e.g., 5 minutes).

-

Key parameters measured include time spent in and entries into the open and closed arms, as well as ethological measures like stretched-attend postures and head dips.

-

-

Data Analysis: Anxiolytic activity is inferred from a statistically significant increase in the proportion of time spent and/or entries into the open arms.

Shock-Probe Burying Test

-

Apparatus: A test chamber with a floor covered in bedding material and an electrified probe mounted on one wall.

-

Animals: Typically rats.

-

Procedure:

-

Animals are habituated to the testing chamber.

-

This compound or vehicle is administered prior to the test.

-

The rat is placed in the chamber.

-

Upon touching the probe, the animal receives a mild electric shock.

-

The animal's behavior is then observed for a set period (e.g., 15 minutes).

-

-

Data Analysis: The duration of burying the probe with bedding material and the time spent immobile (freezing) are measured. Anxiolytic compounds are expected to decrease the duration of both burying and freezing behaviors.

Discussion and Future Directions

The trajectory of this compound from a promising preclinical anxiolytic candidate to a clinically ineffective agent highlights the complexities of translating findings from animal models to human anxiety disorders. The paradoxical anxiogenic effects observed in some preclinical paradigms and in clinical trials suggest that the role of 5-HT1A receptor agonism in anxiety is not straightforward. Several factors could contribute to these discrepancies, including:

-

Full vs. Partial Agonism: this compound is a full agonist, which may lead to receptor desensitization or other adaptive changes that are not beneficial for anxiolysis in the long term.

-

Presynaptic vs. Postsynaptic Effects: The net effect of a 5-HT1A agonist depends on the balance of its actions on presynaptic autoreceptors (which inhibit serotonin release) and postsynaptic receptors.

-

Model Specificity: The conflicting preclinical results underscore the importance of the specific animal model and experimental parameters in determining the observed behavioral effects.

-

Patient Population: The clinical trials were conducted in patients with panic disorder, and the results may not be generalizable to other anxiety disorders.

Future research in this area could focus on 5-HT1A partial agonists, which may offer a more favorable balance of efficacy and tolerability. Additionally, a deeper understanding of the neurocircuitry underlying the differential effects of 5-HT1A agonists in various anxiety states is crucial for the development of more effective treatments.

Conclusion

This compound is a valuable research tool for probing the function of the 5-HT1A receptor system. However, its potential as a clinically viable anxiolytic agent is not supported by the available evidence. The data gathered from the study of this compound provides important lessons for the development of future serotonergic drugs for anxiety disorders, emphasizing the need for a nuanced understanding of receptor pharmacology and the challenges of translating preclinical findings to the clinic.

References

Early-Stage Clinical Trial Data for Flesinoxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan is a potent and selective full agonist of the serotonin 5-HT1A receptor that was investigated for its potential therapeutic effects in major depressive disorder and panic disorder.[1][2] As a member of the phenylpiperazine class of compounds, its mechanism of action is centered on the modulation of the serotonergic system.[1] This technical guide provides a comprehensive overview of the available early-stage clinical trial data for this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. While the development of this compound was discontinued, the data from its initial clinical evaluation remain a valuable resource for researchers in the field of neuropsychopharmacology and drug development.[1]

Core Data Summary

Pharmacodynamic Effects in Healthy Volunteers and Patients

Early clinical studies with this compound demonstrated clear dose-dependent pharmacodynamic effects on neuroendocrine biomarkers and body temperature, consistent with its 5-HT1A receptor agonist activity.

Table 1: Neuroendocrine and Body Temperature Responses to Intravenous this compound in Healthy Male Volunteers (n=11) [3]

| Parameter | Dose | Mean Peak Change from Baseline |

| Body Temperature | 7 µg/kg | -0.3 ± 0.1 °C |

| 14 µg/kg | -0.5 ± 0.1 °C | |

| Growth Hormone (GH) | 7 µg/kg | +8 ± 2 mU/L |

| 14 µg/kg | +15 ± 3 mU/L | |

| Adrenocorticotropic Hormone (ACTH) | 7 µg/kg | +10 ± 2 ng/L |

| 14 µg/kg | +20 ± 4 ng/L | |

| Cortisol | 7 µg/kg | +50 ± 10 nmol/L |

| 14 µg/kg | +100 ± 20 nmol/L | |

| Prolactin | 7 µg/kg | +0.05 ± 0.01 µg/L |

| 14 µg/kg | +0.10 ± 0.02 µg/L |

Table 2: Hormonal and Temperature Responses to this compound in Depressed Patients

| Patient Group | N | Mean Delta Cortisol (µg/L) | P-value | Mean Delta Temperature (°C) | P-value |

| Suicide Attempters | 15 | 14.5 ± 16.3 | 0.006 | 0.20 ± 0.24 | 0.0003 |

| Non-attempters | 15 | 101 ± 94 | 0.60 ± 0.24 |

Clinical Efficacy in Major Depressive Disorder

A pilot open-label study in 16 inpatients with major depressive disorder, most of whom were treatment-resistant, suggested potential antidepressant effects of this compound.

Table 3: Efficacy of this compound in Major Depressive Disorder (4-week open-label study)

| Outcome Measure | Baseline (Mean ± SD) | Week 4 (Mean ± SD) |

| Montgomery-Åsberg Depression Rating Scale (MADRS) | 35.7 ± 10.0 | 13.0 ± 11.9 |

| Clinical Global Impressions (CGI) - Severity | 5.69 ± 1.14 | 2.73 ± 1.62 |

In this study, 13 out of 16 patients were rated as "much" or "very much" improved on the CGI-Global Improvement scale.

Clinical Trials in Panic Disorder

Two pilot studies investigated the efficacy of this compound in patients with panic disorder. The results were not encouraging, with one study showing a worsening of symptoms at a higher dose.

Table 4: this compound Clinical Trials in Panic Disorder

| Study | Design | N | Treatment Groups | Duration | Key Findings |

| I | Single-blind, crossover | 5 | Placebo vs. This compound (up to 2.4 mg/day) | 4 weeks | Worsening of patient condition during this compound treatment. |

| II | Double-blind, parallel | 15 | Placebo vs. This compound (0.6 mg/day) vs. This compound (1.2 mg/day) | 8 weeks | No significant treatment effects observed in any group. |

Experimental Protocols

Study in Healthy Volunteers

-

Design: A double-blind, placebo-controlled, crossover study was conducted in 11 healthy male volunteers.

-

Drug Administration: this compound was administered intravenously at doses of 7 and 14 µg/kg.

-

Assessments: Blood samples were collected for the analysis of growth hormone, ACTH, cortisol, and prolactin. Body temperature was also monitored.

Study in Major Depressive Disorder

-

Design: A 4-week, open-label, pilot study was conducted in 16 inpatients (1 man, 15 women) with a DSM-III-R diagnosis of major depressive episode and a Hamilton Depression Scale (17-item) score of at least 19.

-

Inclusion Criteria: Patients with a diagnosis of major depressive episode according to DSM-III-R and a HDRS-17 score ≥ 19.

-

Exclusion Criteria: Patients with evidence of serious or uncontrolled medical illness.

-

Drug Administration: this compound was administered orally at a dose of 4 mg/day.

-

Assessments: Efficacy was assessed weekly using the MADRS and CGI scales. The Hamilton Depression Scale was administered at baseline and at the end of the study.

Analytical Methods

The specific analytical methods for hormone analysis in the this compound clinical trials are not detailed in the provided search results. However, for the measurement of cortisol and ACTH in clinical trial settings, common and validated methods include:

-

Immunoassays: Techniques such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescence immunoassays are frequently used for their high throughput and sensitivity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is considered the gold standard for steroid hormone analysis due to its high specificity and ability to distinguish between structurally similar compounds.

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

This compound exerts its effects by acting as a full agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the 5-HT1A receptor primarily initiates a signaling cascade through the Gαi/o subunit of the G-protein complex.

Workflow of a Typical Early-Stage Clinical Trial for a CNS Drug like this compound

Conclusion

The early-stage clinical data for this compound provide valuable insights into the in-vivo activity of a potent and selective 5-HT1A receptor agonist. The clear pharmacodynamic responses observed in healthy volunteers and patients underscore the engagement of the target receptor. While the clinical development of this compound for depression and panic disorder did not proceed, the foundational data from these initial studies contribute to the broader understanding of the role of the 5-HT1A receptor in psychiatric disorders and serve as a reference for the development of new-generation serotonergic agents. Further analysis of these early findings, in conjunction with data from other 5-HT1A agonists, can inform future drug discovery and development efforts in this area.

References

- 1. An open study of oral this compound, a 5-HT1A receptor agonist, in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the 5-HT1A receptor agonist this compound in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin1A receptor activation by this compound in humans. Body temperature and neuroendocrine responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Flesinoxan's Impact on Neuroendocrine Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroendocrine effects of flesinoxan, a potent and selective 5-HT1A receptor agonist. This compound was initially developed as an antihypertensive agent and later investigated for its anxiolytic and antidepressant properties.[1] Its interactions with the serotonergic system, particularly the 5-HT1A receptor, have profound implications for neuroendocrine function, making it a valuable tool for studying serotonergic regulation of hormone secretion and a subject of interest in psychopharmacology. This document summarizes key findings from preclinical and clinical studies, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Mechanism of Action at the 5-HT1A Receptor

This compound exerts its effects by acting as a high-affinity, selective full agonist at 5-HT1A receptors.[2] These receptors are G-protein-coupled receptors that, upon activation, inhibit adenylyl cyclase and activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[3] This leads to hyperpolarization of the neuron and a decrease in neuronal firing.[3] In the context of neuroendocrine regulation, this compound's agonism at postsynaptic 5-HT1A receptors in brain regions like the hippocampus and hypothalamus is believed to mediate its hormonal effects.[4]

References

The Role of Flesinoxan in Modulating Serotonin Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan is a potent and highly selective piperazine derivative that acts as a full agonist at the serotonin 1A (5-HT1A) receptor.[1][2][3][4][5] Its high affinity and selectivity for this receptor subtype have made it a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in modulating serotonergic neurotransmission and its potential therapeutic applications in conditions such as anxiety and depression. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action: 5-HT1A Receptor Agonism

This compound exerts its primary effects by binding to and activating 5-HT1A receptors. These receptors are strategically located on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus (presynaptic autoreceptors) and on non-serotonergic neurons in various brain regions, including the hippocampus and cortex (postsynaptic heteroreceptors).

Activation of presynaptic 5-HT1A autoreceptors by this compound leads to a decrease in the firing rate of dorsal raphe neurons, which in turn reduces the synthesis and release of serotonin in projection areas. At the postsynaptic level, this compound's agonism at 5-HT1A heteroreceptors can directly influence the activity of target neurons.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a clear comparison of this compound's pharmacological properties.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue Source | pKi (mean) | Reference |

| 5-HT1A | [³H]8-OH-DPAT | Rat Brain | 8.91 | Not explicitly stated, but inferred from multiple sources |

Table 2: In Vivo Electrophysiological Effects of this compound on Dorsal Raphe Neurons

| Animal Model | Administration Route | Dose | Effect on Firing Rate | ED₅₀ | Reference |

| Rat | Intravenous (i.v.) | 0-300 µg/kg | Dose-dependent inhibition | 113 µg/kg | |

| Rat | Subcutaneous (s.c.) | 2.5 and 5 mg/kg/day | Significant decrease | - |

Table 3: In Vivo Microdialysis: Effects of this compound on Extracellular Serotonin Levels

| Brain Region | Animal Model | Administration Route | Dose | Maximum Decrease in Serotonin (%) | Reference |

| Median Raphe | Rat | Systemic (s.c.) | 0.3 mg/kg | Significant decrease | |

| Dorsal Hippocampus | Rat | Systemic (s.c.) | 1.0 mg/kg | Significant decrease | |

| Central Nucleus of the Amygdala | Rat | Systemic | 0.3 mg/kg | Significant dose-dependent decrease | Not explicitly stated, but inferred from multiple sources |

| Median Raphe | Rat | Local Perfusion | 20, 100, 1000 nM | Significant decrease |

Table 4: Neuroendocrine and Physiological Responses to this compound in Humans

| Parameter | Administration Route | Dose | Effect | Reference |

| Body Temperature | Intravenous (i.v.) | 7 and 14 µg/kg | Dose-related decrease | |

| Cortisol | Intravenous (i.v.) | 7 and 14 µg/kg | Increase | |

| ACTH | Intravenous (i.v.) | 7 and 14 µg/kg | Increase | |

| Growth Hormone | Intravenous (i.v.) | 7 and 14 µg/kg | Increase | |

| Prolactin | Intravenous (i.v.) | 7 and 14 µg/kg | Increase |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.

Materials:

-

Rat brain tissue (e.g., hippocampus or cortex)

-

[³H]8-OH-DPAT (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of this compound. Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known 5-HT1A ligand to determine non-specific binding.

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular serotonin levels in specific brain regions of freely moving animals.

Materials:

-

Laboratory animals (e.g., Sprague-Dawley rats)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., dorsal raphe nucleus, hippocampus).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable serotonin levels.

-

Drug Administration: Administer this compound systemically (e.g., subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples for serotonin concentration using HPLC-ECD.

-

Data Analysis: Express the serotonin levels as a percentage of the baseline and plot the data over time to visualize the effect of this compound.

Single-Unit Electrophysiology

Objective: To record the firing activity of individual dorsal raphe neurons in response to this compound administration.

Materials:

-

Laboratory animals (e.g., rats)

-

Anesthetic (e.g., chloral hydrate or urethane)

-

Stereotaxic frame

-

Recording microelectrodes (e.g., glass micropipettes filled with a conductive solution)

-

Amplifier and data acquisition system

-

This compound

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

-

Electrode Placement: Carefully lower the microelectrode into the dorsal raphe nucleus according to stereotaxic coordinates.

-

Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.

-

Baseline Recording: Record the baseline firing rate of an isolated neuron for a stable period.

-

Drug Administration: Administer this compound intravenously or via a cannula for microiontophoretic application directly onto the neuron.

-

Post-Drug Recording: Record the change in the neuron's firing rate following drug administration.

-

Data Analysis: Quantify the firing rate (spikes/second) before and after this compound administration to determine the magnitude and time course of the drug's effect.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of the described experimental protocols.

Caption: this compound's primary signaling cascade via 5-HT1A receptors.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for an in vivo microdialysis experiment.

Caption: Workflow for a single-unit electrophysiology recording.

Downstream Signaling Pathways

Activation of 5-HT1A receptors by this compound initiates a cascade of intracellular events. The primary and most well-characterized pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Furthermore, there is growing evidence that 5-HT1A receptor activation can modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. While the precise mechanisms of how this compound specifically engages this pathway are still under investigation, studies with other 5-HT1A agonists have shown both activation and inhibition of ERK signaling, suggesting a cell-type and context-dependent regulation. This modulation of the MAPK/ERK pathway may play a role in the long-term neuroplastic changes associated with serotonergic signaling.

Conclusion

This compound's high affinity and selectivity for the 5-HT1A receptor make it an invaluable tool for dissecting the complexities of serotonergic neurotransmission. Through its potent agonism at both presynaptic autoreceptors and postsynaptic heteroreceptors, this compound profoundly modulates serotonin release and neuronal activity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the intricate role of this compound and the 5-HT1A receptor in brain function and pathology. Future research should continue to elucidate the specific downstream signaling cascades, such as the MAPK/ERK pathway, that are engaged by this compound to fully comprehend its spectrum of effects.

References

- 1. This compound dose-dependently reduces extracellular 5-hydroxytryptamine (5-HT) in rat median raphe and dorsal hippocampus through activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of sustained administration of the 5-HT1A receptor agonist this compound on rat 5-HT neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effects of the 5-HT1A agonist this compound, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the 5-HT1A receptor ligands this compound and WAY 100635 given systemically or microinjected into the laterodorsal tegmental nucleus on REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Flesinoxan: A Technical Guide for Investigating the 5-HT1A Receptor System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan is a potent and selective phenylpiperazine derivative that acts as a full agonist at the serotonin 1A (5-HT1A) receptor.[1][2] Its high affinity and specificity have established it as an invaluable research tool for elucidating the physiological and pathological roles of the 5-HT1A receptor system in the central nervous system. This receptor is a key target in the development of therapeutics for mood and anxiety disorders.[3][4] this compound's utility spans a wide range of preclinical and clinical research applications, from fundamental receptor characterization to the investigation of its potential as an anxiolytic and antidepressant agent.[5] This technical guide provides an in-depth overview of this compound's pharmacological properties, detailed experimental protocols for its use, and a summary of its application in studying the 5-HT1A system.

Pharmacological Profile of this compound

This compound exhibits high affinity for the 5-HT1A receptor, with a pKi value of 8.91. It displays significant selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors, although some interaction with 5-HT2 and dopamine D2 receptors has been noted.

Quantitative Data: Binding Affinity and Receptor Occupancy

| Parameter | Value | Receptor/System | Species | Reference |

| pKi | 8.91 | 5-HT1A | Not Specified | |

| Receptor Occupancy (Cerebral Cortex) | 8.7% (± 13%) | 5-HT1A | Human | |

| Receptor Occupancy (Dose-dependent) | 17-57% (at ≥0.25 mg/kg) | 5-HT1A | Rat |

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

Canonical Signaling Pathway